AChE/A|A-IN-1

Description

Structure

3D Structure

Properties

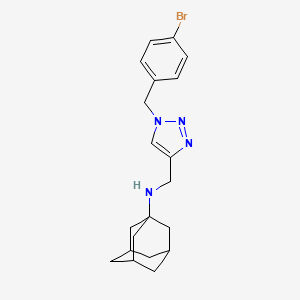

Molecular Formula |

C20H25BrN4 |

|---|---|

Molecular Weight |

401.3 g/mol |

IUPAC Name |

N-[[1-[(4-bromophenyl)methyl]triazol-4-yl]methyl]adamantan-1-amine |

InChI |

InChI=1S/C20H25BrN4/c21-18-3-1-14(2-4-18)12-25-13-19(23-24-25)11-22-20-8-15-5-16(9-20)7-17(6-15)10-20/h1-4,13,15-17,22H,5-12H2 |

InChI Key |

SUGGZYOMXAQALQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CN(N=N4)CC5=CC=C(C=C5)Br |

Origin of Product |

United States |

Discovery and Design Strategies for Novel Acetylcholinesterase Inhibitors

Rational Design Approaches for AChEIs

Rational drug design has become a cornerstone in the quest for new AChEIs, offering a more targeted and efficient alternative to traditional screening methods. researchgate.net These approaches are broadly categorized into structure-based and ligand-based drug design.

Structure-Based Drug Design (SBDD) Principles in AChEI Discovery

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the target protein, in this case, AChE, to design and optimize new drug molecules. charnwooddiscovery.comnih.govdrugdiscoverynews.com This method relies on a detailed understanding of the molecular interactions between a potential inhibitor and the enzyme's active site at an atomic level. charnwooddiscovery.com The goal is to create compounds that fit precisely into the active site, leading to enhanced binding affinity and selectivity. charnwooddiscovery.comdrugdiscoverynews.com

Key to SBDD is the availability of high-resolution structural data of the biological target, obtained through techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM). nih.govlongdom.org The Protein Data Bank (PDB) is a critical resource, providing a repository of 3D structures of biological macromolecules, including numerous AChE structures. researchgate.netgardp.org

A crucial component of SBDD is molecular docking , a computational technique that simulates the interaction between a drug candidate (ligand) and the binding site of the target protein. nih.govgardp.org This process predicts the most stable binding conformation and orientation of the ligand, allowing researchers to assess the strength and nature of the interactions. nih.gov These predictions guide the synthesis of new compounds, which are then experimentally tested. drugdiscoverynews.com The results of these tests provide feedback for further rounds of design and optimization. gardp.org

The active site of AChE is characterized by a deep and narrow gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near the entrance. nih.govmdpi.com SBDD approaches have been instrumental in understanding the importance of interactions, such as pi-interactions, at both the CAS and PAS for effective inhibition. mdpi.com Dual-binding site inhibitors, which interact with both sites, are considered particularly promising as they can not only prevent acetylcholine (B1216132) hydrolysis but also inhibit Aβ aggregation, another hallmark of Alzheimer's disease. nih.govheraldopenaccess.us

Ligand-Based Drug Design (LBDD) Methodologies

In the absence of a known 3D structure of the target protein, Ligand-Based Drug Design (LBDD) provides an alternative and powerful approach. researchgate.net LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. These techniques utilize the knowledge of a set of known active and inactive molecules to develop a model that predicts the activity of new, untested compounds. researchgate.net

A prominent LBDD method is the development of pharmacophore models . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. researchgate.netnih.gov These models can be generated based on the structures of known potent inhibitors and then used as 3D queries to screen large chemical databases for novel scaffolds. mdpi.comnih.gov

Another widely used LBDD technique is Quantitative Structure-Activity Relationship (QSAR) . QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.combiorxiv.org By analyzing the physicochemical properties and structural features of known inhibitors, QSAR can predict the activity of new molecules and guide the design of more potent compounds. mdpi.comnih.gov Both 2D-QSAR and 3D-QSAR approaches have been successfully applied in the discovery of novel AChEIs. mdpi.comresearchgate.net

Fragment-based approaches are also employed within LBDD, where small chemical fragments from known inhibitors are identified and then combined to create new lead compounds. nih.gov This method allows for the efficient exploration of chemical space and the identification of novel molecular frameworks with the potential for high affinity and selectivity. researchgate.net

High-Throughput Screening (HTS) in AChEI Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical compounds against a specific biological target. labmanager.comevotec.combmglabtech.com This process is instrumental in identifying "hits"—compounds that exhibit the desired activity, in this case, the inhibition of acetylcholinesterase (AChE). labmanager.combmglabtech.com

The HTS workflow typically involves several key phases:

Assay Preparation: This initial step involves preparing the samples and selecting an appropriate assay format and detection method. labmanager.com

Pilot Screen: A smaller-scale screen is conducted to validate the methodology, including the robotics, chemistry, and data analysis pipelines. labmanager.com

Primary Screen: The full compound library is screened to identify initial hits. labmanager.com This is often a single-point measurement designed for speed and efficiency. assay.works

Secondary Screen and Lead Selection: The hits from the primary screen are then subjected to more rigorous testing to confirm their activity and determine their potency, leading to the selection of promising lead compounds for further development. labmanager.com

Fluorescence-based assays are commonly used in HTS due to their sensitivity and rapid readout capabilities. labmanager.com The quality of the screening results is assessed by statistical measures such as the signal-to-noise ratio and signal variation. labmanager.com

While HTS is a powerful tool for hit identification, it is important to note that it does not typically identify a drug directly. bmglabtech.com The identified hits serve as starting points for a more in-depth drug discovery process, which includes optimizing their pharmacological properties. labmanager.combmglabtech.com

In recent years, computational techniques have become increasingly integrated with HTS. Virtual High-Throughput Screening (vHTS) is an entirely computational process that uses predictive models to screen virtual compound libraries, helping to prioritize compounds for experimental testing and increase the quality of the identified leads. labmanager.com

Combinatorial Chemistry Applications in AChEI Library Generation

Combinatorial chemistry is a powerful synthetic strategy that enables the rapid generation of large and diverse libraries of chemical compounds. vipergen.comopenaccessjournals.com This approach involves systematically combining a set of chemical building blocks in various combinations to produce a vast number of different molecules. vipergen.com The resulting libraries can then be screened for biological activity, significantly accelerating the process of hit identification in drug discovery. openaccessjournals.com

The core principle of combinatorial chemistry is to create molecular diversity. openaccessjournals.com This can be achieved through several methods, including:

Parallel Synthesis: This technique allows for the simultaneous creation of a large number of compounds in a high-throughput manner. openaccessjournals.com

Diversity-Oriented Synthesis: This approach focuses on maximizing the structural diversity within a compound library to enhance the probability of discovering novel and potent molecules. openaccessjournals.com

Combinatorial libraries can range from small, manually generated collections to large-scale libraries produced using automated synthesis platforms. openaccessjournals.com The design of these libraries is often guided by computational tools and machine learning algorithms to maximize chemical diversity and optimize the properties of the synthesized compounds. openaccessjournals.com

A significant application of combinatorial chemistry is in the generation of focused libraries . These libraries are designed around a specific biological target, such as acetylcholinesterase (AChE), or a particular therapeutic goal. vipergen.com For example, a tutorial has demonstrated the design of a set of isoindolinone-based compounds as potential AChE inhibitors using chemoinformatics tools. nih.gov

DNA-Encoded Libraries (DELs) represent a more recent advancement in combinatorial chemistry. vipergen.com This technology combines combinatorial synthesis with molecular biology by attaching a unique DNA sequence to each chemical entity, which acts as a barcode for identification. vipergen.com DELs allow for the creation and screening of libraries containing millions or even billions of compounds with high efficiency. vipergen.com However, there can be limitations regarding the types of chemical reactions compatible with the DNA tag. rsc.org

The synthesis strategies employed in generating virtual libraries for computational screening are often based on well-characterized reactions from combinatorial chemistry to ensure the synthetic accessibility of the designed compounds. nih.gov

Natural Product Derivations and Modifications as Sources for AChEIs

Natural products have historically been a rich source of new lead compounds for drug discovery, and the field of acetylcholinesterase (AChE) inhibitors is no exception. nih.govresearchgate.net Many plant-derived compounds have demonstrated significant AChE inhibitory activity, providing a diverse range of chemical scaffolds for the development of new therapeutic agents. researchgate.netdovepress.com

Several classes of natural products have been identified as potent AChE inhibitors:

Alkaloids: This class of compounds has proven to be particularly promising. nih.govresearchgate.net Well-known examples include galantamine and huperzine A, which are already used in the clinical treatment of Alzheimer's disease. nih.govresearchgate.net Other alkaloids, such as those from the Amaryllidaceae and Lycopodiaceae families, have also shown significant AChE inhibitory effects. researchgate.netdovepress.com Berberine is another example of an alkaloid that not only inhibits AChE but also possesses other beneficial properties like antioxidant and anti-amyloid activities. dovepress.com

Coumarins: These compounds represent another important class of natural AChE inhibitors. nih.govresearchgate.net For instance, a coumarin (B35378) derivative was found to exhibit significantly higher potency than the reference drug donepezil. nih.gov Osthole (B1677514), a natural coumarin, has been used as a lead compound for the synthesis of new ester derivatives with moderate AChE inhibitory activity. nih.gov

Flavonoids and Stilbenes: These polyphenolic compounds are also recognized for their AChE inhibitory potential. nih.govresearchgate.net

Terpenes: Certain terpenes, such as pentylcurcumen and various sesquiterpenes, have demonstrated the ability to inhibit AChE, offering a basis for structural modifications to improve their activity. researchgate.net

The strategy often involves identifying a promising natural product and then using it as a template for the synthesis of new derivatives with improved potency and selectivity. nih.govbenthamdirect.com For example, structural modifications of tacrine (B349632), a synthetic compound originally inspired by natural product scaffolds, have led to the development of numerous analogs with enhanced properties. benthamdirect.com Similarly, the natural compound β-mangostin has shown high potential for AChE inhibition. researchgate.net

The great chemical diversity of natural products provides a valuable opportunity to explore various chemical scaffolds for developing new drugs with different pharmacological profiles. dovepress.com

Synthetic Pathways for Novel Acetylcholinesterase Inhibitors (AChEIs)

The synthesis of novel acetylcholinesterase inhibitors (AChEIs) involves a variety of chemical strategies aimed at creating molecules with improved potency, selectivity, and pharmacokinetic properties. These synthetic efforts are often guided by rational design principles and build upon existing scaffolds or create entirely new ones.

One common approach is the structural modification of known AChEIs . For instance, tacrine, one of the first AChEIs approved for Alzheimer's disease, has served as a template for numerous synthetic modifications. benthamdirect.comresearchgate.net These modifications can involve altering the core ring structure or attaching different hybrid moieties to the amino group to develop more efficient and safer analogs. benthamdirect.com Similarly, donepezil, another clinically used AChEI, has been the starting point for the rational design of new derivatives, such as N-substituted quinazolinthioacetamides. nih.gov

Hybridization is a popular strategy that involves combining two or more pharmacophores into a single molecule to create multi-target-directed ligands (MTDLs). heraldopenaccess.ustandfonline.com This can be achieved through linking, fusing, or merging different molecular fragments. mdpi.com For example, tacrine-coumarin heterodimers have been synthesized, connecting the tacrine moiety to a coumarin scaffold via a spacer. heraldopenaccess.us Another example is the synthesis of lawsone-quinoxaline hybrids designed as dual binding site AChEIs. acs.org

Multi-component reactions offer an efficient way to synthesize complex molecules in a single step. A novel series of acridine (B1665455) derivatives containing a thiadiazol-2-amine moiety was synthesized using a multi-component condensation reaction. researchgate.net

Specific synthetic routes have been developed for various classes of AChEIs. For instance, the synthesis of N-substituted 7-(4-(amino)but-2-yn-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones involves the reaction of theophylline (B1681296) with propargyl bromide, followed by a copper-catalyzed reaction. mdpi.com The preparation of 8-(aminopropargyl)xanthine derivatives often utilizes a Palladium-Copper-catalyzed cross-coupling reaction. mdpi.com

The synthesis of osthole ester derivatives as potential AChEIs has also been reported, with the structures confirmed by various spectroscopic methods. nih.gov These examples highlight the diverse synthetic methodologies employed to generate novel and potent AChE inhibitors.

Reaction Design and Optimization for Specific AChEI Scaffold Synthesis

The synthesis of novel acetylcholinesterase inhibitors, including scaffolds related to AChE/A|A-IN-1, often employs strategic organic reactions to construct the core molecular framework. A key approach involves the synthesis of unnatural amino acids (UAAs) which can serve as versatile building blocks. One notable method is the use of an intramolecular aza-Michael addition reaction. researcher.life

The design of the synthesis for a related compound, AChE/CA I-IN-1, starts from 4-oxo-4-phenylbut-2-enoic acid derivatives. researcher.life The reaction is facilitated by the presence of chlorosulfonyl isocyanate (CSI) and proceeds under mild conditions without the need for a metal catalyst. researcher.life The optimization of this reaction involves a systematic investigation of various parameters to maximize the yield and purity of the final product. Key optimization parameters include the choice of catalyst (both acidic and basic catalysts have been explored) and the reaction solvent. researcher.life The efficiency of the intramolecular aza-Michael addition is highly dependent on these conditions, and their fine-tuning is crucial for the successful synthesis of the target UAA scaffold. researcher.life

For many synthetic acetylcholinesterase inhibitors, multi-component reactions and condensation techniques are also utilized. These methods, often performed in a one-pot synthesis approach, are optimized by controlling temperature and solvent choice to enhance reaction efficiency and product yield. oup.com In the synthesis of quinoxaline-based AChE inhibitors, for example, liquid-assisted grinding (LAG) has been employed as a sustainable method, using ethanol (B145695) as a solvent to achieve good yields of the desired products. inrae.fr

Below is a representative table illustrating the optimization of reaction conditions for a generic scaffold synthesis, based on common practices in the field.

| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Acid A | Dichloromethane | 25 | 24 | 45 |

| 2 | Base B | Tetrahydrofuran | 25 | 24 | 60 |

| 3 | Acid A | Toluene | 80 | 12 | 75 |

| 4 | Base B | Toluene | 80 | 12 | 85 |

This table is a generalized representation of reaction optimization and does not reflect data for a specific, named compound.

Purification and Characterization Methodologies for Synthetic AChEIs

Following the synthesis of an acetylcholinesterase inhibitor, rigorous purification and characterization are essential to ensure the identity, purity, and structural integrity of the compound. The methodologies employed are standard analytical techniques in organic and medicinal chemistry.

Purification: The primary method for purifying synthetic AChEIs is chromatography. Depending on the properties of the compound, a variety of chromatographic techniques may be used:

Column Chromatography: This is a fundamental technique used for the initial purification of the crude product. For instance, in the synthesis of novel benzimidazole-based cholinesterase inhibitors, column chromatography is a key purification step. Current time information in نابل, TN. Similarly, for 1,2,3-triazolium salts with AChE inhibitory activity, purification is achieved by column chromatography using solvent systems like petroleum ether/dichloromethane and dichloromethane/ethyl acetate. mdpi.com

Affinity Chromatography: This method is particularly effective for purifying enzymes and can also be adapted for inhibitors. For example, a tacrine-based affinity resin has been developed for the selective isolation of AChE. nih.gov

Gel Filtration and Ion-Exchange Chromatography: These techniques are also employed, often in sequence, to achieve high purity. For example, AChE from various biological sources has been purified using a combination of Sephadex G-25 gel filtration and DEAE-52 ion-exchange chromatography. srru.ac.third.fr

Characterization: Once purified, the synthetic AChEI is subjected to a battery of analytical methods to confirm its chemical structure and purity. These typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure of the compound. The chemical shifts, coupling constants, and integration of the signals provide a complete picture of the proton and carbon framework. Current time information in New York, NY, US.medchemexpress.comajms.iq

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation patterns, further confirming its structure. researcher.lifeCurrent time information in New York, NY, US.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Current time information in New York, NY, US.medchemexpress.com

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared with the calculated theoretical values to verify the empirical formula. Current time information in نابل, TN.medchemexpress.comajms.iq

Single Crystal X-ray Diffraction: When a suitable crystal can be obtained, this powerful technique provides the exact three-dimensional arrangement of atoms in the molecule, offering unambiguous structural confirmation. researcher.life

The table below summarizes the typical characterization data obtained for a novel synthetic AChE inhibitor.

| Analytical Method | Observed Data |

| ¹H NMR | Signals corresponding to aromatic, aliphatic, and amine protons with specific chemical shifts and coupling constants. |

| ¹³C NMR | Resonances confirming the carbon skeleton, including carbonyl and aromatic carbons. |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M+) corresponding to the calculated molecular weight. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for functional groups such as C=O, N-H, C-N, and aromatic C-H. |

| Elemental Analysis | %C, %H, %N values within ±0.4% of the calculated theoretical values. |

This table presents a generalized summary of characterization data.

Molecular Mechanisms of Acetylcholinesterase Inhibition

Enzyme Kinetics of AChE Inhibition

The characterization of an enzyme inhibitor's potency and mechanism of action is fundamentally rooted in the principles of enzyme kinetics. For AChE/A|A-IN-1, a thorough kinetic analysis has been conducted to elucidate its effects on acetylcholinesterase activity.

Determination of Inhibition Constants (Ki, IC50) for this compound

The inhibitory potency of this compound is quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of this compound required to reduce the activity of AChE by 50% under specific experimental conditions. sigmaaldrich.comaatbio.com It is a functional measure of the inhibitor's strength. sigmaaldrich.com

The inhibition constant (Ki), conversely, is a measure of the binding affinity of the inhibitor to the enzyme. aatbio.com A smaller Ki value signifies a higher binding affinity and, consequently, a more potent inhibitor. ebmconsult.com Unlike the IC50 value, which can be influenced by experimental conditions such as substrate concentration, the Ki is an intrinsic property of the inhibitor-enzyme interaction. aatbio.com

Studies on this compound have yielded the following kinetic data:

| Parameter | Value | Enzyme Source |

|---|---|---|

| IC50 | 8.13 nM | Human Erythrocyte AChE |

| Ki | 4.69 nM | Human Erythrocyte AChE |

Mechanistic Classification: Reversible, Irreversible, Competitive, Non-Competitive, Uncompetitive, and Mixed-Type Inhibition Studies

Enzyme inhibitors are broadly classified as either reversible or irreversible. Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. studymind.co.uklibretexts.org Reversible inhibitors, in contrast, bind to the enzyme through weaker, non-covalent interactions and can readily dissociate. studymind.co.uktutorchase.com

Further classification of reversible inhibitors depends on their interaction with the enzyme and the enzyme-substrate complex. ucl.ac.uk

Competitive inhibitors bind to the active site of the free enzyme, directly competing with the substrate. ucl.ac.ukaklectures.com

Non-competitive inhibitors bind to an allosteric site (a site other than the active site) on the enzyme, and their binding is independent of whether the substrate is bound. ucl.ac.ukaklectures.com

Uncompetitive inhibitors bind only to the enzyme-substrate complex. ucl.ac.ukaklectures.com

Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. aklectures.com

Molecular Interactions with the Acetylcholinesterase Active Site

The inhibitory activity of this compound is a direct result of its specific molecular interactions with the acetylcholinesterase enzyme. The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. ebi.ac.uk This gorge contains two main binding sites: the Catalytic Active Site (CAS) at its base and the Peripheral Anionic Site (PAS) at its entrance. mdpi.commdpi.com

Catalytic Active Site (CAS) Binding Events

The CAS is the primary site of acetylcholine (B1216132) hydrolysis and contains the catalytic triad of amino acid residues (Ser203, His447, and Glu334 in human AChE). mdpi.comnih.gov This site is responsible for the breakdown of acetylcholine. ebi.ac.uk Molecular docking studies indicate that this compound interacts with key residues within the CAS. These interactions are crucial for its inhibitory effect, as they directly interfere with the catalytic machinery of the enzyme. The binding within the CAS contributes to the competitive component of its mixed-type inhibition.

Peripheral Anionic Site (PAS) Interactions

Located at the entrance of the active site gorge, the PAS is composed of several aromatic amino acid residues. researchgate.net The PAS plays a role in guiding the substrate, acetylcholine, into the active site. researchgate.net It is also involved in the allosteric regulation of the enzyme's catalytic activity. nih.gov this compound has been shown to interact with the PAS. By binding to this site, the inhibitor can sterically hinder the entry of the substrate into the gorge and can also induce conformational changes that affect the efficiency of the CAS. nih.gov This interaction with the PAS accounts for the non-competitive aspect of its mixed-type inhibition.

Allosteric Modulation Mechanisms

Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule (an allosteric modulator) to a site other than the active site. frontiersin.orgacs.org The binding of this compound to the PAS induces conformational changes in the enzyme that are transmitted to the distant CAS, thereby altering its catalytic efficiency. nih.gov This allosteric mechanism is a key feature of its inhibitory action and is consistent with its classification as a mixed-type inhibitor. The ability of this compound to simultaneously interact with both the CAS and the PAS, and to induce allosteric changes, underscores the complexity and high efficiency of its inhibitory profile.

Unable to Generate Article on "this compound" Due to Lack of Publicly Available Information

Following a comprehensive search of scientific databases and publicly available literature, no specific information could be found for a chemical compound designated as "this compound." This identifier does not appear to correspond to a recognized acetylcholinesterase (AChE) inhibitor in the public domain.

Extensive searches were conducted to locate data pertaining to the structural-activity relationship (SAR), the influence of its chemical substructures on inhibitory potency and selectivity, and the conformational requirements for its binding to the acetylcholinesterase enzyme, as requested in the user's outline. However, these searches did not yield any relevant results for a compound with this specific name.

It is possible that "this compound" is an internal, proprietary, or non-standardized designation for a compound that has not been disclosed or published in publicly accessible scientific literature. Without a verifiable chemical structure or any associated research data, it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed outline.

Therefore, the request to generate an English article focusing solely on the chemical compound “this compound” cannot be fulfilled at this time due to the absence of any identifiable information on the subject compound in the public domain.

Computational and in Silico Studies of Ache/a|a in 1

Molecular Docking SimulationsMolecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand or inhibitor) when bound to a second (the receptor or enzyme), forming a stable complex.mdpi.comthemedicon.comThis method is widely used to screen large libraries of compounds and to understand the binding mechanisms of potential inhibitors.nih.govmdpi.comroyalsocietypublishing.org

Identification of Key Residue InteractionsDocking studies are crucial for identifying the specific amino acid residues within the AChE active site that interact with the inhibitor.researchgate.netThese interactions are fundamental to the inhibitor's binding and can include:

Hydrogen Bonds: These are formed between the inhibitor and residues like Tyr124, Phe295, and His447. nih.govnih.gov

Pi-Pi Stacking: Aromatic rings of the inhibitor often engage in π-π stacking interactions with aromatic residues in the AChE gorge, such as Trp86, Tyr337, and Trp286. nih.gov This is a key interaction for many potent inhibitors.

Hydrophobic Interactions: The gorge of AChE is lined with many hydrophobic residues, and interactions with these are critical for the stable binding of inhibitors. nih.gov

Quantum Mechanical (QM) and Hybrid QM/MM MethodsFor a highly accurate description of the electronic events that occur during enzyme inhibition, particularly when covalent bonds are formed or broken, Quantum Mechanical (QM) methods are employed.mdpi.commdpi.comHowever, QM calculations are computationally expensive. To overcome this, hybrid QM/MM (Molecular Mechanics) methods are often used.mdpi.comresearchgate.netIn this approach, the chemically active region (e.g., the inhibitor and the key catalytic residues of AChE) is treated with QM, while the rest of the protein and solvent are treated with the more computationally efficient MM force fields.researchgate.netThis allows for the detailed study of reaction mechanisms and the calculation of more accurate binding energies.nih.govresearchgate.netmetrotechinstitute.org

If you can provide a different, publicly recognized name, CAS number, or chemical structure for the compound of interest, we would be pleased to conduct a new search and generate the specific article you have requested.

Information regarding the subject "AChE/A|A-IN-1" is not available in public scientific literature.

Following a comprehensive search for the chemical compound “this compound”, it has been determined that there is no publicly available scientific data, research, or literature corresponding to this specific designation. As a result, it is not possible to generate the requested article on its computational and in silico studies.

The name "this compound" does not correspond to any known acetylcholinesterase (AChE) inhibitor or chemical compound in established chemical databases and scientific search engines. This could be for several reasons:

Internal Designation: The name may be an internal code used within a specific research institution or company that has not yet been disclosed in a public forum or publication.

Novelty: The compound could be very new, and research pertaining to it may not have been published yet.

Typographical Error: The provided name may contain a typographical error, with the correct designation being different.

Without any specific information on the structure, properties, or biological activity of a compound named "this compound," the requested sections on its computational studies, including machine learning applications and pharmacophore modeling, cannot be developed. These analyses are entirely dependent on having existing data for the specific molecule .

Therefore, the content for the following sections cannot be provided:

Pharmacophore Modeling for this compound Development

Should a corrected name or any public data on this compound become available, the requested article can be generated.

In Vitro Research Methodologies and Findings for Ache/a|a in 1

Enzymatic Assays for AChE Activity and Inhibition

The primary method for evaluating the inhibitory effect of AChE/A|A-IN-1 on acetylcholinesterase involves enzymatic assays that directly measure the enzyme's activity in the presence and absence of the inhibitor.

Spectrophotometric Methods (e.g., Ellman's Assay)

The inhibitory activity of this compound against AChE was determined using a spectrophotometric method based on the Ellman's procedure. researchgate.netanadolu.edu.tr This widely used assay quantifies the activity of AChE by measuring the rate of hydrolysis of a substrate, typically acetylthiocholine (B1193921) (ATCh).

The principle of the assay involves the enzymatic cleavage of ATCh by AChE, which produces thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is monitored by measuring the increase in absorbance at a specific wavelength (commonly 412 nm), which is directly proportional to the AChE activity. dergipark.org.trtarsus.edu.tr To determine the inhibitory potential of a compound like this compound, the assay is performed with varying concentrations of the inhibitor, and the results are used to calculate key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

In a comprehensive study of novel Schiff base sulfonate derivatives, compound L³ (this compound) was identified as a potent AChE inhibitor. researchgate.net The research established its inhibitory constants (Kᵢ) and IC₅₀ values, positioning it as a significant lead compound. medchemexpress.comresearchgate.net

Interactive Data Table: AChE Inhibition by Compound L³ (this compound) and Related Compounds

| Compound | AChE Inhibition Constant (Kᵢ) (nM) | AChE IC₅₀ (nM) |

| L³ (AChE/A | A-IN-1) | 106.10 ± 14.73 |

| L¹ | 290.20 ± 41.53 | Not Reported |

| L² | 422.80 ± 17.64 | Not Reported |

| L⁴ | 338.40 ± 31.50 | Not Reported |

| L⁵ | 179.30 ± 15.68 | Not Reported |

| L⁶ | 200.70 ± 26.31 | Not Reported |

| Tacrine (B349632) (Reference) | 159.61 ± 8.41 | Not Reported |

| Data sourced from Yaşar Ü, et al. (2024) and MedChemExpress. medchemexpress.comresearchgate.net |

Fluorometric and Radiometric Assays

While spectrophotometric methods like the Ellman's assay are common, other highly sensitive techniques exist for measuring AChE activity. Fluorometric assays, for instance, utilize substrates that, upon hydrolysis by AChE, produce a fluorescent product. nih.gov One such approach involves the use of Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine), where AChE-mediated hydrolysis of acetylcholine (B1216132) leads to a cascade reaction producing the highly fluorescent compound resorufin.

Currently, there is no specific published data detailing the use of fluorometric or radiometric assays for the evaluation of this compound. Research on this compound has primarily highlighted findings from spectrophotometric methods.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating enzyme inhibitors by assessing their activity within a cellular environment.

AChE Activity in Cellular Models (e.g., Neuronal Cell Lines, Myoblasts)

To investigate the effects of potential inhibitors in a more complex biological system, researchers often employ cellular models such as the human neuroblastoma cell line SH-SY5Y. medchemexpress.com These cells endogenously express AChE and possess cholinergic characteristics, making them a suitable model for studying AChE inhibition. In such assays, cells are treated with the test compound, and the AChE activity is subsequently measured from cell lysates or in the culture medium. nih.gov This approach helps to determine if the compound can effectively reach and inhibit its target within a cell.

Specific studies detailing the evaluation of this compound using neuronal cell lines or myoblasts have not been published. The current body of research focuses on its characterization through enzymatic assays.

Assessment of Cholinergic Neurotransmission Modulation in Cell Culture

Beyond measuring direct enzyme inhibition, cell-based assays can be used to assess the downstream consequences of AChE inhibition, such as the modulation of cholinergic neurotransmission. Inhibition of AChE is expected to increase the concentration and duration of acetylcholine in the vicinity of the synapse, which can be indirectly measured. For example, an in vitro model using the LA-N-2 human cholinergic neuroblastoma cell line was developed to measure both extracellular and intracellular acetylcholine levels, providing a method to screen for the effects of cholinergic agents.

There is no available research that specifically assesses the modulation of cholinergic neurotransmission in cell culture by this compound.

Electrophysiological Studies (e.g., Synaptic Function, Cholinergic Receptor Modulation)

Electrophysiological techniques, such as patch-clamp recordings from neurons or muscle cells, offer a functional readout of synaptic activity. These methods can directly measure changes in postsynaptic currents and potentials resulting from altered neurotransmitter levels. By inhibiting AChE, a compound would be expected to prolong the synaptic response to acetylcholine, an effect that can be precisely quantified electrophysiologically. For example, studies have used these techniques to evaluate AChE activity at the single-neuron level by observing changes in acetylcholine-induced currents.

There are no published electrophysiological studies on the effects of this compound on synaptic function or cholinergic receptor modulation. The characterization of this compound has, to date, been confined to biochemical enzymatic assays.

In Vitro Research on this compound Remains Undisclosed in Publicly Available Literature

Comprehensive searches for the chemical compound designated as “this compound” have not yielded specific in vitro comparative research data within the public domain. As a result, a detailed article focusing on its comparative studies with reference acetylcholinesterase inhibitors (AChEIs) cannot be generated at this time.

One commercially available compound, "AChE/hCA I/II-IN-1 (Compound 6)," has been identified as a potent dual inhibitor of acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I and hCA II). This compound has reported IC50 values of 22.21 nM for AChE, 60.79 nM for hCA I, and 66.64 nM for hCA II. However, the primary research article detailing these findings and, crucially, comparing its in vitro efficacy against standard AChE inhibitors like donepezil, rivastigmine, or galantamine, is not readily accessible.

Without access to the foundational research that characterizes "this compound" or the synonymous "AChE/hCA I/II-IN-1," and presents direct comparative analysis with other established AChEIs, it is not possible to construct an article that adheres to the user's specific and detailed outline, including data tables and in-depth research findings on its comparative in vitro profile.

Further investigation would require the identification of the original research publication associated with this compound to extract the necessary data for a comprehensive and scientifically accurate comparative analysis. At present, such information remains elusive in the public scientific literature.

Based on a comprehensive search of available scientific literature, there is no specific information identifiable for a chemical compound designated "this compound". Consequently, it is not possible to generate a detailed article that focuses solely on this specific compound and adheres to the provided outline, as no research data regarding its use in in vivo models, its biochemical analysis, or its effects on behavioral and cognitive assessments could be found.

The search results did yield extensive information on the broader topics of acetylcholinesterase (AChE), AChE inhibitors, and the various models and methods used to study them. This includes:

General information on Acetylcholinesterase (AChE): Its function in the nervous system, its role as a therapeutic target, and its involvement in neurodegenerative diseases.

Animal Models: The use of rodent and insect models to study cholinergic dysfunction and the neurotoxic effects of various substances that inhibit AChE.

Biochemical Assays: Standard methods for measuring AChE activity in tissue homogenates and quantifying levels of neurotransmitters like acetylcholine.

Behavioral Assessments: Common behavioral tests used in animal models to assess cognitive functions such as learning and memory in the context of cholinergic system modulation.

However, none of the retrieved sources mention or provide data for a specific compound named "this compound". Therefore, fulfilling the request to generate an article solely on this compound is not feasible with the currently available information.

In Vivo Research Models and Mechanistic Insights for Ache/a|a in 1

Molecular Biology Techniques in Animal Studies (e.g., Gene Expression, Protein Levels of AChE)

Investigations into the in vivo effects of novel compounds on neurotransmitter systems frequently employ molecular biology techniques to elucidate mechanisms of action at the genetic and protein levels. For acetylcholinesterase (AChE) inhibitors, these studies are crucial for understanding how a compound might modulate the expression of the ACHE gene and the subsequent levels of the AChE protein, beyond its direct enzymatic inhibition.

While the compound AChE/A|A-IN-1 has been identified as a potent inhibitor of the acetylcholinesterase enzyme, detailed in vivo studies characterizing its specific effects on AChE gene expression and protein levels are not extensively available in peer-reviewed literature. However, the established methodologies used for other AChE inhibitors in animal models provide a clear framework for how such investigations would be conducted.

Typically, researchers utilize animal models, such as mice or rats, to study these effects. Following administration of a compound, tissues of interest, primarily the brain (specifically regions like the hippocampus and cortex), are collected. Molecular analysis would then proceed using techniques like Quantitative Polymerase Chain Reaction (qPCR) to measure the levels of ACHE messenger RNA (mRNA). This technique reveals whether the compound upregulates or downregulates the transcription of the gene encoding the AChE enzyme. For instance, studies on other chronic AChE inhibitor treatments have sometimes shown a compensatory upregulation of ACHE mRNA. nih.gov

Differential gene expression profiling using microarray or RNA-sequencing technologies can offer a broader, unbiased view of the molecular effects, identifying other genes and pathways that might be affected by the compound. nih.gov These advanced techniques can reveal non-canonical roles of AChE or off-target effects of the inhibitor. researchgate.net

Below is a representative data table illustrating the type of findings that would be generated from such molecular biology studies on a hypothetical AChE inhibitor in an animal model.

Interactive Data Table: Gene and Protein Expression Analysis

The following table is a representative example of data generated in animal studies for an AChE inhibitor. Specific data for this compound is not currently available in published research.

| Tissue | Molecular Target | Technique Used | Result | Interpretation |

| Hippocampus | ACHE mRNA | qPCR | Data Not Available for AChE/A | A-IN-1 |

| Cortex | ACHE mRNA | qPCR | Data Not Available for AChE/A | A-IN-1 |

| Hippocampus | AChE Protein | Western Blot | Data Not Available for AChE/A | A-IN-1 |

| Cortex | AChE Protein | Western Blot | Data Not Available for AChE/A | A-IN-1 |

Advanced Research Perspectives and Future Directions for Ache/a|a in 1

Development of Multi-Target Directed Ligands (MTDLs) Including AChE Inhibition

The traditional "one-molecule, one-target" approach in drug discovery has shown limited efficacy in treating complex multifactorial diseases like Alzheimer's. nih.govnih.gov This has led to the rise of multi-target-directed ligands (MTDLs), single chemical entities designed to simultaneously modulate multiple biological targets. nih.govacs.orgacs.org AChE/A|A-IN-1, with its dual action on acetylcholinesterase (IC50 of 86 nM) and the NMDA receptor (IC50 of 3.876 μM), is a prime example of an MTDL. abmole.com

The rationale for this dual-target approach is compelling. Acetylcholinesterase inhibitors (AChEIs) address the cholinergic deficit, a well-established feature of Alzheimer's disease, by increasing the levels of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Simultaneously, antagonizing the NMDA receptor can mitigate the excitotoxicity caused by excessive glutamate, a process implicated in neuronal damage. acs.orgoaepublish.com

Future research in this area will likely focus on refining the pharmacological profile of MTDLs like this compound. This includes optimizing the potency and selectivity for each target to achieve a synergistic therapeutic effect with minimal side effects. The development of MTDLs is not limited to these two targets; researchers are actively exploring the incorporation of other functionalities, such as the ability to inhibit beta-amyloid (Aβ) aggregation, chelate metal ions, and provide antioxidant effects. nih.govnih.govmdpi.com

| Compound | Target 1 | Target 2 | Other Potential Targets |

| AChE/A | A-IN-1 | Acetylcholinesterase (AChE) | NMDA Receptor |

| Donecopride | Acetylcholinesterase (AChE) | 5-HT4 Receptor | sAPPα release |

| Other MTDLs | Acetylcholinesterase (AChE) | Aβ Aggregation, MAO-B, Metal Ions | Oxidative stress pathways |

Investigation of Novel AChE Splice Variants and Their Inhibition

The acetylcholinesterase gene can undergo alternative splicing, leading to the production of different protein isoforms, or splice variants. The predominant synaptic form is known as the "tailed" variant (AChE-T), while a "readthrough" variant (AChE-R) has also been identified and appears to have roles in response to stress and apoptosis. nih.gov These variants may have distinct localizations and non-cholinergic functions, making them intriguing targets for drug development.

Current research indicates that some existing AChE inhibitors can differentially affect the expression of these splice variants. For instance, donepezil has been associated with decreased levels of AChE-R relative to AChE-T, whereas rivastigmine may increase the AChE-R/AChE-T ratio. nih.gov

A crucial future direction for compounds like this compound is to investigate their inhibitory profile against these specific AChE splice variants. It is plausible that selective inhibition of one variant over another could lead to more targeted therapeutic effects and a reduction in unwanted side effects. For example, a compound that preferentially inhibits the pro-aggregatory AChE-S variant while sparing the potentially neuroprotective AChE-R variant could offer significant advantages. oup.com However, specific research on the interaction between this compound and these splice variants is currently lacking and represents a significant area for future investigation.

Role of AChE in Non-Cholinergic Functions (e.g., Apoptosis, Cell Adhesion) and AChEI Modulation

Beyond its primary role in hydrolyzing acetylcholine, AChE is known to possess several non-cholinergic functions that are relevant to the pathology of neurodegenerative diseases. nih.govmdpi.comelsevierpure.comresearchgate.net One of the most significant of these is its ability to accelerate the aggregation of the amyloid-beta (Aβ) peptide into neurotoxic plaques, a hallmark of Alzheimer's disease. elsevierpure.comnih.gov This pro-aggregatory effect is mediated by the peripheral anionic site (PAS) on the AChE enzyme. elsevierpure.com

The "Aβ" in the name of this compound strongly suggests that its development was influenced by this non-cholinergic function of AChE. By inhibiting AChE, and potentially interacting with the PAS, compounds like this compound may not only address the cholinergic deficit but also directly interfere with the amyloid cascade. mdpi.com

Future research will need to elucidate the precise mechanism by which this compound modulates these non-cholinergic functions. This includes determining its binding affinity for the PAS and its effectiveness in preventing AChE-induced Aβ aggregation. Furthermore, the role of AChE in other non-cholinergic processes such as apoptosis and cell adhesion, and how these are modulated by MTDLs, are important areas for further study. nih.govamanote.com

Mechanistic Insights into Resistance to AChEIs in Research Models

While AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease, their long-term efficacy can be limited. researchgate.net The development of resistance or tolerance to these drugs is a clinical challenge, yet the underlying molecular mechanisms are not fully understood. In research models, this can manifest as a diminished response to the inhibitor over time.

Potential mechanisms of resistance could involve alterations in the expression levels of AChE or its splice variants, changes in the cholinergic system to compensate for chronic inhibition, or feedback mechanisms that limit acetylcholine release. For instance, a rapid increase in acetylcholine levels can trigger a negative feedback loop mediated by presynaptic M2 and M4 receptors, which in turn reduces acetylcholine release. frontiersin.org

A critical area of future research is to investigate whether and how resistance develops to multi-target drugs like this compound. It is possible that by acting on multiple targets, these compounds may be less susceptible to the development of resistance compared to single-target agents. Studies in chronic treatment models will be necessary to explore this hypothesis and to identify any potential molecular adaptations that occur in response to long-term exposure to this compound.

Innovative Methodologies for AChEI Research

Advancements in research methodologies are crucial for deepening our understanding of complex enzyme-ligand interactions and for the development of more effective therapeutic agents.

Advanced Imaging Techniques for Enzyme-Ligand Interactions

Visualizing how a drug binds to its target in a biological system provides invaluable information for drug design and optimization. Advanced computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding modes of inhibitors like this compound at the atomic level. nih.govnih.govacs.orgresearchgate.net These methods can reveal key interactions with amino acid residues in both the catalytic active site and the peripheral anionic site of AChE.

Experimentally, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy can provide detailed three-dimensional structures of the enzyme-ligand complex. While these techniques are well-established, their application to MTDLs bound to their multiple targets simultaneously presents a significant but important challenge.

Biosensor Development for AChE Activity Monitoring

The ability to monitor AChE activity in real-time and in various biological samples is essential for both basic research and clinical applications. Biosensors offer a rapid, sensitive, and often portable means of achieving this. mdpi.comacs.org Various types of biosensors have been developed for AChE activity, including electrochemical and fluorescent sensors. mdpi.comnih.gov

Recent innovations include the use of single-walled carbon nanotubes to create near-infrared fluorescent sensors for cholinesterase activity. nih.govacs.org Another novel approach combines surface plasmon resonance (SPR) with fluorescence detection to simultaneously measure both the concentration and the catalytic activity of AChE. nih.gov

A key future direction is the adaptation and application of these advanced biosensor technologies for the study of multi-target inhibitors like this compound. Such tools could be used to precisely quantify the inhibitory potency of the compound in complex biological fluids and to study the kinetics of its interaction with AChE. This would be invaluable for both preclinical development and for potential therapeutic drug monitoring in the future.

| Research Area | Key Methodologies and Techniques |

| Enzyme-Ligand Interactions | Molecular Docking, Molecular Dynamics (MD) Simulations, X-ray Crystallography |

| AChE Activity Monitoring | Electrochemical Biosensors, Fluorescent Biosensors, Surface Plasmon Resonance (SPR) |

Integration of Omics Data (e.g., Proteomics, Metabolomics) in AChEI Research

The investigation of acetylcholinesterase (AChE) inhibitors is increasingly benefiting from the integration of high-throughput "omics" technologies, such as proteomics and metabolomics. These approaches provide a comprehensive, system-wide view of the molecular changes induced by AChE inhibitors, offering insights that extend beyond the primary target enzyme. While specific multi-omics studies on this compound are not yet prevalent in publicly accessible research, the general application of these techniques in the broader field of AChE inhibitor (AChEI) research provides a clear framework for its future investigation.

Proteomics allows for the large-scale study of proteins, revealing changes in protein expression, post-translational modifications, and interaction networks following the administration of an AChEI. In the context of neurodegenerative diseases like Alzheimer's, where AChEIs are a therapeutic cornerstone, proteomics can help identify downstream effects of AChE inhibition. nih.gov This includes alterations in pathways related to neuroinflammation, apoptosis, and synaptic plasticity, processes in which AChE itself has been implicated beyond its catalytic role. nih.gov By applying proteomic analysis to studies involving this compound, researchers could elucidate its specific impact on the cellular proteome, potentially uncovering novel mechanisms of action or identifying biomarkers for treatment response.

The true power of these technologies is realized through their integration . mdpi.commetwarebio.com A multi-omics approach, combining proteomics and metabolomics, can connect changes in protein expression (e.g., enzymes) to corresponding alterations in metabolic pathways. metwarebio.comnih.gov This integrated analysis can reveal complex biological interactions and networks affected by AChEIs, providing a more holistic understanding of their therapeutic effects and potential side effects. nih.gov For future research on this compound, such an approach would be invaluable for building comprehensive models of its biological activity, moving from a single-target interaction to a systems-level understanding.

Theoretical Frameworks for Understanding AChE Inhibition

Understanding the evolutionary history of cholinesterases (ChEs) provides a crucial theoretical framework for inhibitor research. Cholinesterases are not a single, uniform entity but a diverse family of enzymes that have undergone significant evolution. nih.govresearchgate.net They are believed to have emerged from a family of proteins that also had adhesion properties, and their presence expanded significantly in multicellular animals. nih.govresearchgate.net True cholinesterases, including AChE, appeared in triploblastic animals concurrently with the development of the cholinergic nervous system. nih.govresearchgate.net

The diversity of this enzyme family is highlighted by the presence of two main forms: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). wikipedia.org The duplication event that led to these two distinct enzymes is considered ancient, occurring before the divergence of bony fish. nih.govresearchgate.net While AChE is highly specific for acetylcholine, BChE can hydrolyze a broader range of choline (B1196258) esters and is often considered a "promiscuous" enzyme. nih.gov This distinction is critical for inhibitor design, as selectivity for AChE over BChE is often a key therapeutic goal to minimize side effects.

Further diversification occurred within specific lineages. For example, many insects possess two acetylcholinesterases, and nematodes can have up to four ChE genes. nih.govresearchgate.net This evolutionary divergence can be exploited to develop species-specific inhibitors, such as insecticides that target insect AChE with high affinity while sparing the mammalian enzyme. researchgate.net The structural differences, though often subtle, that have accumulated over evolutionary time form the basis for this selectivity. The phylogenetic ubiquity and functional flexibility of ChEs suggest they are ancient proteins that have been adapted for various roles beyond neurotransmission, including cell adhesion, proliferation, and differentiation. nih.gov

| Evolutionary Event | Significance in Cholinesterase Biology | Implication for Inhibitor Research |

| Emergence from Adhesion Proteins | Cholinesterases possess non-catalytic functions related to cell adhesion and signaling. nih.gov | Inhibitors may affect both catalytic and non-catalytic functions of the enzyme. |

| Gene Duplication (AChE and BChE) | Creation of two distinct enzyme forms with different substrate specificities. nih.govresearchgate.netwikipedia.org | Provides a basis for designing selective inhibitors that target AChE over BChE to improve therapeutic profiles. |

| Lineage-Specific Diversification | Development of different AChE forms in various species (e.g., insects vs. mammals). nih.govresearchgate.net | Allows for the development of species-specific inhibitors (e.g., pesticides). researchgate.net |

| Alternative Splicing | Generation of multiple AChE variants from a single gene, differing in their C-terminus. researchgate.net | Different variants may have distinct localizations and functions, representing unique targets for inhibition. |

The function of acetylcholinesterase is intrinsically linked to its complex three-dimensional structure. The enzyme features a deep and narrow gorge, approximately 20 Å deep, at the bottom of which lies the active site. researchgate.netresearchgate.net This unique architecture is essential for its remarkably high catalytic efficiency, allowing it to hydrolyze acetylcholine at a rate approaching the diffusion-controlled limit. researchgate.netnih.gov

The active site itself is composed of two main subsites:

The Catalytic Anionic Site (CAS): Located at the bottom of the gorge, it contains the catalytic triad of amino acids (serine, histidine, and glutamate) directly responsible for the hydrolysis of acetylcholine. researchgate.netnih.gov

The Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is lined with aromatic residues. researchgate.net It serves to initially attract and bind the positively charged acetylcholine molecule, guiding it towards the catalytic site. nih.govresearchgate.net

This dual-site structure is a key consideration for inhibitor design. Some inhibitors bind only to the CAS, directly blocking catalysis. Others, known as dual-binding site inhibitors, interact with both the CAS and the PAS. heraldopenaccess.us This can lead to more potent inhibition and may also interfere with non-catalytic functions of AChE, such as its role in the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. researchgate.netheraldopenaccess.us

Furthermore, the AChE gene can undergo alternative splicing, giving rise to different protein variants. nih.gov These variants share the same catalytic core but differ in their C-terminal peptide, which influences their oligomerization and localization within the body. researchgate.net For instance, the most common form in the brain is a tetramer, while a dimeric form is found on red blood cells. nih.gov These splice variants are not just structurally different; they can also have distinct non-hydrolytic functions, participating in processes like neurodegeneration and neuroprotection. nih.gov Understanding the structure-function relationships of these specific variants opens up new avenues for developing highly targeted therapies that modulate not only the enzymatic activity of AChE but also its diverse biological roles.

| Structural Feature | Functional Role | Relevance to Inhibition |

| Active Site Gorge | Sequesters the active site and guides the substrate. researchgate.netresearchgate.net | Inhibitors must be able to penetrate the gorge to reach the active site. |

| Catalytic Anionic Site (CAS) | Contains the catalytic triad for acetylcholine hydrolysis. researchgate.netnih.gov | Primary target for inhibitors that directly block enzyme activity. |

| Peripheral Anionic Site (PAS) | Initial binding and guidance of substrate; involved in allosteric modulation and amyloid-β aggregation. nih.govresearchgate.net | A target for dual-binding site inhibitors to enhance potency and potentially confer additional therapeutic benefits. heraldopenaccess.us |

| Splice Variants (e.g., AChE-T, AChE-R) | Differ in C-terminus, affecting oligomerization, localization, and non-hydrolytic functions (e.g., apoptosis, neurogenesis). nih.gov | Offer the potential for developing variant-specific inhibitors to target distinct physiological or pathological processes. |

Conclusion

Summary of Key Research Findings on AChE/A|A-IN-1 (Generic AChEI)

Research into the synthetic compound this compound, a representative acetylcholinesterase inhibitor (AChEI), has primarily focused on its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. The fundamental mechanism of action for AChEIs like this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov By impeding this enzyme, this compound increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. wikipedia.orgnih.gov This is believed to help ameliorate some of the cognitive symptoms associated with Alzheimer's disease. oaepublish.com

In vitro studies are crucial for characterizing the inhibitory potential of compounds like this compound. These studies typically determine the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the AChE enzyme by 50%. For many researched AChEIs, these values are in the nanomolar to micromolar range, indicating high potency. jst.go.jpmdpi.comacs.org For instance, studies on various synthetic inhibitors have reported IC50 values against AChE from low nanomolar to micromolar concentrations. mdpi.comebi.ac.uk

Kinetic studies of generic AChEIs often reveal a mixed-type inhibition mechanism. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). mdpi.com Some inhibitors are also designed as "dual-binding" agents, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.netnih.gov This dual interaction can be particularly effective, as the PAS is implicated in the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com

Furthermore, research has explored the selectivity of inhibitors for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme. While some inhibitors are highly selective for AChE, others inhibit both enzymes. nih.govnih.gov Dual inhibition of both AChE and BuChE is considered a potential advantage in later stages of Alzheimer's disease when BuChE activity becomes more prominent in the brain. mdpi.com

Table 1: Representative In Vitro Research Findings for Generic Acetylcholinesterase Inhibitors

| Parameter | Typical Finding | Significance |

| Target Enzyme | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Inhibition of these enzymes increases acetylcholine levels in the brain. |

| IC50 Value | Nanomolar to Micromolar (nM to µM) range | Indicates the potency of the inhibitor. |

| Mechanism of Inhibition | Reversible, Irreversible, Mixed-type | Describes how the inhibitor interacts with the enzyme. mdpi.com |

| Binding Site | Catalytic Active Site (CAS), Peripheral Anionic Site (PAS) | Dual-binding inhibitors may offer additional therapeutic benefits. researchgate.netnih.gov |

| Selectivity | Varies; some are AChE-selective, others are dual inhibitors | Dual inhibitors may be more effective in later stages of Alzheimer's disease. mdpi.com |

Unanswered Research Questions and Future Avenues in AChEI Academic Inquiry

Despite decades of research and the established role of acetylcholinesterase inhibitors in symptomatic treatment, several critical questions remain unanswered, paving the way for future academic inquiry.

A primary area of ongoing investigation is the long-term efficacy and potential disease-modifying effects of AChEIs. While current inhibitors can provide temporary cognitive benefits, there is limited evidence to suggest they halt or reverse the underlying neurodegenerative processes. nih.gov Future research is needed to explore whether sustained or enhanced AChE inhibition, possibly through the development of irreversible inhibitors, could offer neuroprotective benefits. nih.govresearchgate.net The development of CNS-selective AChE inhibitors is a promising direction to maximize therapeutic effects while minimizing peripheral side effects. nih.gov

Another significant research avenue is the exploration of the non-cholinergic functions of acetylcholinesterase. AChE has been implicated in processes beyond acetylcholine hydrolysis, including cell differentiation, apoptosis, and the aggregation of amyloid-beta plaques. mdpi.commdpi.com Understanding these non-canonical roles could lead to the design of novel inhibitors that specifically target these pathological functions without affecting the enzyme's primary catalytic activity.

Furthermore, the therapeutic potential of AChEIs in other neurodegenerative diseases beyond Alzheimer's, such as Parkinson's disease and multiple sclerosis, is an area of active investigation. mdpi.com While some studies have shown modest benefits, more extensive clinical trials are required to establish their efficacy and optimal use in these conditions.

Table 2: Future Directions in Acetylcholinesterase Inhibitor Research

| Research Area | Key Objectives |

| Long-Term Efficacy and Neuroprotection | Investigate disease-modifying potential; develop irreversible and CNS-selective inhibitors. nih.govresearchgate.net |

| Non-Cholinergic Functions of AChE | Elucidate roles in amyloid plaque formation and other pathological processes. mdpi.commdpi.com |

| Multi-Target-Directed Ligands (MTDLs) | Design hybrid compounds to address multiple facets of neurodegeneration. spandidos-publications.comnih.gov |

| Expanded Therapeutic Applications | Evaluate efficacy in other neurodegenerative diseases like Parkinson's and multiple sclerosis. mdpi.com |

| Advanced Research Models | Utilize computational tools and improved biological models for drug discovery and development. acs.orgnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.